molecular formula C15H16O5 B12908609 Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate

Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate

Cat. No.: B12908609
M. Wt: 276.28 g/mol
InChI Key: PMEIUGXLJPEQNJ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:

    Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.

    2-hydroxy: Indicates the presence of a hydroxyl group (-OH) attached to the second carbon atom.

    8-oxo: Suggests an oxygen atom at the eighth position.

    6-propan-2-yl: Describes a propyl group (CH₃CHCH₂-) attached to the sixth carbon.

    cyclohepta[b]furan: Highlights the seven-membered cyclic furan ring.

    3-carboxylate: Indicates a carboxylate group (-COO⁻) at the third position.

This compound’s intricate structure makes it an interesting subject for study.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate involves several steps. One common approach is the reaction of appropriate precursors, such as furan derivatives or cycloheptadienes, followed by functional group transformations.

Reaction Conditions::

    Cycloheptadiene Formation: Diels-Alder reaction between furan and a suitable dienophile.

    Hydroxylation: Introduction of the hydroxyl group using reagents like OsO₄ or KMnO₄.

    Esterification: Ethylation of the hydroxyl group with ethyl alcohol (ethanol).

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxyl group.

    Substitution: Substitution reactions may occur at the ester or hydroxyl positions.

    Reduction: Reduction of the carbonyl group (8-oxo) is possible.

Common Reagents::

    KMnO₄: Used for hydroxylation.

    Lithium aluminum hydride (LiAlH₄): Reducing agent for carbonyl reduction.

    Acidic conditions: Required for esterification.

Major Products:: The primary product is Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate itself, along with any intermediates formed during the synthetic process.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives or esters.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate

InChI

InChI=1S/C15H16O5/c1-4-19-14(17)12-10-6-5-9(8(2)3)7-11(16)13(10)20-15(12)18/h5-8,18H,4H2,1-3H3

InChI Key

PMEIUGXLJPEQNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=CC(=CC2=O)C(C)C)O

Origin of Product

United States

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